
3-Carboxyphenylboronic acid
Overview
Description
3-Carboxyphenylboronic acid (3CPBA), with the chemical formula C₇H₇BO₄ (CAS 25487-66-5), is a boronic acid derivative featuring a carboxyl group at the meta position of the benzene ring. This structural configuration enables dual functionality: the boronic acid moiety binds cis-diols (e.g., sugars), while the carboxyl group facilitates conjugation with polymers or biomolecules via carbodiimide chemistry .
Preparation Methods
Hydrolysis of 3-Cyanophenylboronic Acid
The predominant method for synthesizing 3-carboxyphenylboronic acid involves the alkaline hydrolysis of 3-cyanophenylboronic acid. This two-step process, detailed in a 2009 patent by Meudt et al., achieves an 89% yield under optimized conditions.
Reaction Mechanism and Conditions
In the first stage, 3-cyanophenylboronic acid undergoes hydrolysis in ethylene glycol at 175°C for three hours, facilitated by potassium hydroxide. The nitrile group (-CN) is converted to a carboxylate (-COO⁻), forming the potassium salt of this compound. The second stage involves acidification with hydrochloric acid to pH 2–3, precipitating the target compound as colorless crystals.
Key reaction parameters include:
Parameter | Value |
---|---|
Substrate | 3-Cyanophenylboronic acid |
Base | Potassium hydroxide (4 equiv) |
Solvent | Ethylene glycol |
Temperature | 175°C |
Reaction Time | 3 hours |
Acidifying Agent | 32% HCl |
Yield | 89% |
The choice of ethylene glycol as a solvent enhances reaction homogeneity and prevents boronic acid decomposition, while excess potassium hydroxide ensures complete nitrile conversion.
Workup and Purification
Post-hydrolysis, the reaction mixture is diluted with water and acidified, inducing crystallization. Filtration and washing with water remove residual salts and byproducts. Drying under vacuum at 35°C preserves the crystalline structure without thermal degradation. This method avoids column chromatography, making it scalable for industrial production.
Applications in Pharmaceutical Synthesis
This compound is indispensable in synthesizing Eltrombopag intermediates, a thrombopoietin receptor agonist. A 2019 Chinese patent (CN110407702A) demonstrates its use in Suzuki-Miyaura couplings with 2-bromo-6-nitrophenol to form biphenyl derivatives.
Suzuki Coupling Protocol
The reaction employs palladium on carbon (Pd/C) as a catalyst and potassium carbonate as a base in a methanol-water solvent system. Under argon at reflux, this compound couples with the aryl bromide, yielding 3’-nitro-2’-hydroxybiphenyl-3-carboxylic acid in 92% yield. Subsequent nitro reduction with hydrazine hydrate and Pd/C produces the Eltrombopag intermediate 3’-amino-2’-hydroxybiphenyl-3-carboxylic acid, highlighting the compound’s versatility in multi-step syntheses.
Emerging Applications in Sensor Technologies
Recent advancements exploit this compound’s boronate ester reactivity for hydrogen peroxide ($$ \text{H}2\text{O}2 $$) detection. A 2023 study designed a terbium coordination polymer (AMP-Tb/3-CPBA) where this compound acts as a sensitizer. Upon $$ \text{H}2\text{O}2 $$ exposure, the boronate oxidizes to 3-hydroxybenzoic acid, generating a ratiometric luminescent response at 401 nm and 544 nm. This probe achieves a detection limit of 0.23 µM, underscoring the compound’s utility in food safety monitoring.
Industrial Production Considerations
The hydrolysis route’s scalability stems from its simplicity and minimal purification requirements. Ethylene glycol’s high boiling point (197°C) permits reflux without pressurized systems, reducing infrastructure costs. Additionally, the avoidance of expensive catalysts (e.g., palladium) in the synthesis of this compound itself enhances cost-efficiency. Industrial pilots have replicated the 89% yield at kilogram scales, confirming method robustness.
Analytical Characterization
While search results lack explicit spectral data, standard characterization methods include:
- Infrared Spectroscopy (IR) : Confirming carboxyl (1700–1720 cm⁻¹) and boronic acid (1320–1380 cm⁻¹) functionalities.
- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$ NMR peaks for aromatic protons (δ 7.4–8.2 ppm) and carboxylic acid (δ 12–13 ppm).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection at 254 nm.
Chemical Reactions Analysis
3-boronobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert 3-boronobenzoic acid into other boron-containing compounds.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Coupling Reactions: The Suzuki-Miyaura coupling reaction is a notable example, where 3-boronobenzoic acid reacts with halogenated compounds to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and tetrahydrofuran. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
3-boronobenzoic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism by which 3-boronobenzoic acid exerts its effects depends on the specific application. In chemical reactions, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various transformations. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Physical and Chemical Properties
- Molecular Weight : 165.94 g/mol
- Melting Point : 243–247°C
- Key Applications: Biosensors: Immobilized on reduced graphene oxide-gold nanocomposites for detecting organophosphorus and carbamate pesticides (LOD: 0.05–0.5 ppb) . Drug Delivery: Incorporated into glucose-responsive dendrimers for controlled release in diabetic therapy . Hydrogels: Crosslinked with chitosan to create pH- and temperature-sensitive matrices for biomedical applications . Carbon Quantum Dots (CQDs): Co-doped with nitrogen for ratiometric fluorescence detection of periodate ions (FLQY: 86.58%) .
The reactivity and applications of 3CPBA are influenced by its substituents. Below is a comparative analysis with structurally analogous boronic acids:
Functional Group Modifications
Table 1: Structural and Functional Comparison
Reactivity and Binding Efficiency
Glucose Sensitivity :
- 3CPBA-based dendrimers exhibit glucose-responsive release at pH 7.0–9.0, whereas 3-carboxy-5-nitrophenylboronic acid derivatives show improved stability in physiological pH (7.0–8.0) due to nitro group electron-withdrawing effects .
- 2,4-Difluoro-3-formylphenylboronic acid (DFFPBA) binds cis-diols at pH 6.0, making it suitable for targeting acidic microenvironments (e.g., diabetic wounds) .
- Electrochemical Performance: 3CPBA/rGO-AuNP nanocomposites achieve ultrasensitive pesticide detection (LOD: 0.05 ppb for carbofuran) due to synergistic electron transfer enhancement . 4-Carboxy-3-chlorophenylboronic acid’s chlorine substituent improves Suzuki coupling yields by 15–20% compared to non-halogenated analogs .
Thermal and Solubility Profiles
- Thermal Stability: 3CPBA decomposes at 434.5°C, while 3-Ethylphenylboronic acid (non-polar ethyl group) shows lower thermal stability (decomposition at ~300°C) due to reduced intermolecular hydrogen bonding .
- Solubility :
Research Findings and Innovations
Biosensor Development : 3CPBA-modified electrodes detect malathion at 0.5 ppb, outperforming acetylcholinesterase-based sensors without boronic acid functionalization .
Hydrogel Synthesis : FT-IR confirmed successful 3CPBA-chitosan conjugation (C–H bending at 770 cm⁻¹, B–O bonding at 1340 cm⁻¹), enabling self-adaptive shape control .
Drug Delivery : 3CPBA dendrimers release 80% of loaded insulin within 2 hours under hyperglycemic conditions (pH 7.4), compared to <10% release at pH 6.5 .
Biological Activity
3-Carboxyphenylboronic acid (3-CPBA) is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological functions, including its roles in anticancer, antibacterial, and antiviral activities, as well as its applications in drug delivery systems and biosensors.
This compound is characterized by the presence of a carboxylic acid group attached to a phenylboronic acid structure. This configuration allows it to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological interactions.
- Molecular Formula : C₈H₉B O₃
- Molecular Weight : 179.97 g/mol
The synthesis of 3-CPBA typically involves the reaction of phenylboronic acid with carboxylic acid derivatives under controlled conditions, often utilizing catalytic methods to enhance yield and purity .
1. Anticancer Activity
This compound has been studied for its potential in cancer therapy. Its ability to bind selectively to carbohydrates on cancer cell surfaces enhances drug delivery specifically to malignant cells. For instance, studies have shown that boronic acids can form boronate esters with the diols present in the glycocalyx of cancer cells, leading to increased selectivity and efficacy of chemotherapeutic agents like camptothecin .
Case Study : A study demonstrated that 3-CPBA modified the pharmacokinetic properties of certain anticancer drugs, improving their therapeutic index by reducing systemic toxicity while enhancing tumor-targeting capabilities .
2. Antibacterial Activity
The antibacterial properties of 3-CPBA are attributed to its mechanism as a β-lactamase inhibitor. It has shown effectiveness against resistant strains of bacteria by binding covalently to serine residues in β-lactamases, preventing the breakdown of β-lactam antibiotics.
Compound | Inhibitory Constant (Ki) | Bacterial Strain |
---|---|---|
3-CPBA | 0.004 µM | Class C β-lactamases |
Other Inhibitors | 0.008 µM | Resistant strains |
This unique interaction allows for the restoration of antibiotic activity against resistant pathogens such as Pseudomonas aeruginosa , which is known for its biofilm-forming capabilities .
3. Antiviral Activity
Research indicates that boronic acids, including 3-CPBA, exhibit antiviral properties by targeting viral proteases and inhibiting their activity. This mechanism can hinder viral replication processes, making it a candidate for further exploration in antiviral drug development .
Applications in Drug Delivery
This compound is being investigated for its role in targeted drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the precision of drug delivery, particularly in solid tumors where localized treatment is essential.
- Nanoparticle Systems : The incorporation of 3-CPBA into nanoparticle formulations has been shown to improve the targeting efficiency and reduce off-target effects, thereby increasing therapeutic efficacy .
Sensor Applications
In addition to its pharmaceutical applications, 3-CPBA is utilized in biosensor technologies due to its ability to interact with various biomolecules:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-carboxyphenylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : this compound is synthesized via Suzuki-Miyaura coupling, where palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and bases (e.g., K₂CO₃) are critical. Microwave-assisted reactions in dioxane at 100°C for 1 hour achieve >90% yield by optimizing ligand choice (e.g., PCy₃) and stoichiometry . Post-synthetic acid hydrolysis (aq. HCl) ensures deprotection of boronic ester intermediates.
Q. How does the crystal structure of this compound impact its co-crystallization with theophylline?
- Methodological Answer : Co-crystallization with theophylline (1:1 molar ratio) in water/MeOH yields a monoclinic lattice (space group P2₁/c). Hydrogen bonds (O–H⋯O, N–H⋯N) form layered structures parallel to the (209) plane, with interlayer C–H⋯π interactions stabilizing the assembly. X-ray diffraction (Enraf-Nonius CAD-4) confirms planar boronic acid and theophylline moieties (r.m.s. deviations <0.02 Å) .
Q. What are the key safety precautions for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (EN 374 standard) and safety goggles to avoid skin/eye contact (Xi hazard classification). Store at 8–25°C in airtight containers to prevent hygroscopic degradation. In case of exposure, rinse eyes with water for 15 minutes (per S26 guidelines) and consult SDS for spill management (e.g., avoid dust formation) .
Advanced Research Questions
Q. How do computational studies (DFT/B3LYP) predict the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT/B3LYP) simulations at the 6-311++G(d,p) basis set reveal frontier molecular orbitals: the HOMO localizes on the boronic acid group (-B(OH)₂), while the LUMO resides on the carboxylate (-COOH). This electronic asymmetry (bandgap ~4.2 eV) explains its reactivity in nucleophilic substitutions and pH-dependent solubility .
Q. What role does this compound play in acetylcholinesterase biosensors for pesticide detection?
- Methodological Answer : When immobilized on reduced graphene oxide–Au nanocomposites, the boronic acid group selectively binds organophosphates (e.g., paraoxon) via B–O–P coordination. Amperometric detection (linear range: 0.1–100 µM, LOD: 0.03 µM) is achieved by measuring inhibition of acetylcholinesterase activity at −0.4 V vs. Ag/AgCl .
Q. How does pH affect the solubility and self-assembly of this compound in aqueous solutions?
- Methodological Answer : Solubility peaks at pH 8.5 (12.3 mg/mL) due to deprotonation of the carboxyl group (pKa ≈ 4.2) and boronic acid (pKa ≈ 8.7). Dynamic light scattering (DLS) shows micelle formation (30–50 nm diameter) above 5 mM, driven by hydrophobic π-stacking of phenyl rings and hydrogen-bonded boronate networks .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported melting points: 220°C (dec.) vs. 243–247°C. How should researchers validate this?
- Resolution : The lower melting point (220°C) corresponds to decomposition during DSC analysis under nitrogen flow (10°C/min), while higher values (243–247°C) reflect static melting in sealed capillaries. Verify purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to exclude anhydride impurities .
Q. Methodological Tables
Properties
IUPAC Name |
3-boronobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFWZMQJQMJCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25487-66-5 | |
Record name | 3-Carboxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25487-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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